2,4-Dioxo-4-phenylbutanoic acid

Descripción general

Descripción

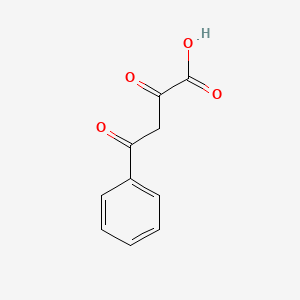

2,4-Dioxo-4-phenylbutanoic acid, also known as DPBA, is a compound with the molecular formula C10H8O4 . It has a molecular weight of 192.17 g/mol . It is known to be an inhibitor of the influenza virus, binding to its surface proteins and inhibiting the replication of the virus .

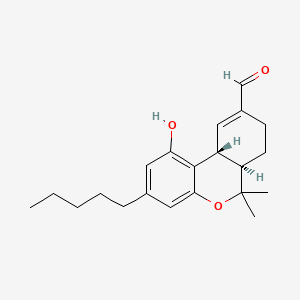

Molecular Structure Analysis

The molecular structure of 2,4-Dioxo-4-phenylbutanoic acid comprises a phenyl group attached to a four-carbon chain with two carbonyl groups and a carboxylic acid group . The InChI code for this compound is InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) .Chemical Reactions Analysis

2,4-Dioxo-4-phenylbutanoic acid has been shown to inhibit the endonuclease activity of the influenza virus polymerase . It binds to the active site of the enzyme, chelating two active site manganese ions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dioxo-4-phenylbutanoic acid include a molecular weight of 192.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . It has a topological polar surface area of 71.4 Ų .Aplicaciones Científicas De Investigación

Influenza Virus Inhibition

DPBA has been identified as an inhibitor of the influenza virus. It targets the PA protein of the virus, which is essential for the virus’s replication process. By inhibiting the endonuclease activity of the PA protein, DPBA prevents the virus from “cap-snatching” from host pre-mRNAs, a critical step in viral mRNA transcription .

Antiviral Research

Beyond influenza, DPBA shows promise in broader antiviral applications. It forms a stable complex that has demonstrated activity against HIV, suggesting potential as a lead compound for developing new antiviral drugs .

Biochemical Research

In biochemical studies, DPBA can be used to understand the molecular mechanism of inhibition in various enzymatic processes. This is particularly useful in the study of enzymatic activity assays and could lead to the development of novel biochemical tools .

Structural Biology

DPBA’s interactions with proteins can be studied through X-ray crystallography, providing insights into the binding modes of inhibitors and contributing to the structure-based design of new drugs .

Coordination Chemistry

The compound has been used to synthesize novel copper (II) nitrate complexes. The geometry of these complexes allows for pi-stacking interactions, which are significant in the study of molecular and crystal structures .

Drug Development

The structural information obtained from DPBA interactions with viral proteins can guide the optimization of PA endonuclease inhibitors, contributing to the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

The primary target of 2,4-Dioxo-4-phenylbutanoic acid (DPBA) is the viral polymerase of the influenza virus . This enzyme performs transcription and replication of the RNA genome, making it an attractive target for antiviral drugs .

Mode of Action

DPBA acts as an inhibitor of the influenza virus by binding to its surface proteins . It specifically inhibits the cap-snatching mechanism of the viral polymerase, which is essential for the transcription of the virus .

Biochemical Pathways

The cap-snatching mechanism is a process where the viral polymerase “snatches” the cap from host pre-mRNAs, allowing the viral mRNAs to be recognized and bound by the host ribosome . By inhibiting this process, DPBA prevents the transcription and subsequent replication of the virus .

Result of Action

The inhibition of the cap-snatching mechanism by DPBA results in the prevention of viral mRNA transcription, thereby blocking the replication of the influenza virus . This could potentially lead to a decrease in the severity and duration of an influenza infection.

Safety and Hazards

Propiedades

IUPAC Name |

2,4-dioxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKFWCXVYCDKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dioxo-4-phenylbutanoic acid | |

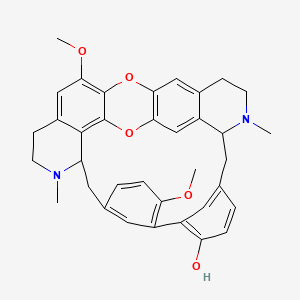

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9R,10S,13S,14R,16S,18R)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1221355.png)